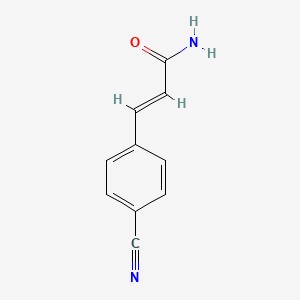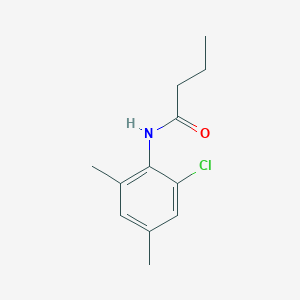![molecular formula C10H9BrClNO3 B7458827 Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of benzoic acid and is commonly used in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, this compound has been shown to have anti-cancer properties and may inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has several advantages for laboratory experiments. It is readily available, inexpensive, and easy to synthesize. Additionally, it has shown promising results in various applications such as the synthesis of novel compounds and the treatment of diseases.
However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its safety profile and toxicity are not fully understood. Additionally, its mechanism of action is not fully elucidated, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the use of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate in scientific research. One potential application is in the development of novel anti-inflammatory and analgesic drugs. Additionally, it may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research. It has shown potential in the synthesis of novel compounds and the treatment of various diseases. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications. Despite its limitations, this compound is a valuable tool for laboratory experiments and has the potential to lead to significant advancements in scientific research.
Métodos De Síntesis
The synthesis of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate involves the reaction of 5-bromoanthranilic acid with thionyl chloride to form 5-bromo-2-chlorobenzoic acid. This is then reacted with methyl alcohol and potassium carbonate to form this compound. This synthesis method has been optimized and can be easily replicated in the laboratory.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has been widely used in scientific research due to its potential applications. It has been used in the synthesis of various compounds such as benzofuran derivatives, pyrazole derivatives, and quinazoline derivatives. These compounds have shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c1-16-10(15)7-4-6(11)2-3-8(7)13-9(14)5-12/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVKJLBLFEMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)




